molecular formula C10H10ClNO3 B6171919 2-chloro-5-[(methylcarbamoyl)methyl]benzoic acid CAS No. 32637-70-0

2-chloro-5-[(methylcarbamoyl)methyl]benzoic acid

Cat. No.: B6171919
CAS No.: 32637-70-0
M. Wt: 227.6
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Description

2-chloro-5-[(methylcarbamoyl)methyl]benzoic acid is an organic compound with the molecular formula C10H10ClNO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom and a methylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-[(methylcarbamoyl)methyl]benzoic acid typically involves the chlorination of a benzoic acid derivative followed by the introduction of the methylcarbamoyl group. One common method involves the reaction of 2-chlorobenzoic acid with methyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

For industrial-scale production, the process is often optimized for higher yields and cost-effectiveness. This may involve the use of more efficient catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-[(methylcarbamoyl)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

2-chloro-5-[(methylcarbamoyl)methyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-chloro-5-[(methylcarbamoyl)methyl]benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but typically include key enzymes or receptors involved in metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-[(methylcarbamoyl)amino]benzoic acid
  • 2-chloro-5-nitrobenzoic acid
  • 2-chloro-5-methylbenzoic acid

Uniqueness

2-chloro-5-[(methylcarbamoyl)methyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

32637-70-0

Molecular Formula

C10H10ClNO3

Molecular Weight

227.6

Purity

95

Origin of Product

United States

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